Cas no 1094396-32-3 (2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile)

1094396-32-3 structure
Produktname:2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile
CAS-Nr.:1094396-32-3
MF:C12H12BrNO
MW:266.13378238678
MDL:MFCD11208626
CID:5186178
PubChem ID:43156848
2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzeneacetonitrile, 4-bromo-α-(2-methyl-1-oxopropyl)-
- 2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile
-
- MDL: MFCD11208626
- Inchi: 1S/C12H12BrNO/c1-8(2)12(15)11(7-14)9-3-5-10(13)6-4-9/h3-6,8,11H,1-2H3
- InChI-Schlüssel: PIIXJDSPFBWSEL-UHFFFAOYSA-N
- Lächelt: C(C1C=CC(Br)=CC=1)(C#N)C(=O)C(C)C
2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A1099729-1g |
2-(4-Bromophenyl)-4-methyl-3-oxopentanenitrile |
1094396-32-3 | 95% | 1g |
$384.0 | 2024-04-26 | |
Enamine | EN300-338514-0.05g |
2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile |
1094396-32-3 | 95.0% | 0.05g |
$348.0 | 2025-03-18 | |
Enamine | EN300-338514-0.25g |
2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile |
1094396-32-3 | 95.0% | 0.25g |
$381.0 | 2025-03-18 | |
Enamine | EN300-338514-0.5g |
2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile |
1094396-32-3 | 95.0% | 0.5g |
$397.0 | 2025-03-18 | |
Enamine | EN300-338514-1.0g |
2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile |
1094396-32-3 | 95.0% | 1.0g |
$414.0 | 2025-03-18 | |
Enamine | EN300-338514-5.0g |
2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile |
1094396-32-3 | 95.0% | 5.0g |
$1199.0 | 2025-03-18 | |
Enamine | EN300-338514-10.0g |
2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile |
1094396-32-3 | 95.0% | 10.0g |
$1778.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01041325-5g |
2-(4-Bromophenyl)-4-methyl-3-oxopentanenitrile |
1094396-32-3 | 95% | 5g |
¥7644.0 | 2023-03-01 | |
Ambeed | A1099729-5g |
2-(4-Bromophenyl)-4-methyl-3-oxopentanenitrile |
1094396-32-3 | 95% | 5g |
$1114.0 | 2024-04-26 | |
Enamine | EN300-338514-2.5g |
2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile |
1094396-32-3 | 95.0% | 2.5g |
$810.0 | 2025-03-18 |
2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile Verwandte Literatur
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
1094396-32-3 (2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile) Verwandte Produkte
- 488713-81-1(tert-butyl N-(4-cyano-2-iodophenyl)carbamate)
- 1704385-45-4(3-2-(pyrrolidin-1-yl)pyridin-3-ylprop-2-enoic acid)
- 2228154-12-7(2-(2-chloropyridin-3-yl)-2-methylpropan-1-ol)
- 2227-17-0(Dienochlor)
- 1183059-86-0(4-(2-Chlorophenyl)methyl-1-methylpiperidin-4-ol)
- 1782215-39-7(1-2-(5-bromo-2-methoxyphenyl)ethylcyclopropan-1-amine)
- 2229616-19-5(methyl 3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoate)
- 2525175-31-7((±)15-HETE-d8)
- 2172169-77-4(4-bromo-1-(oxan-4-ylmethyl)-1H-imidazole)
- 1261902-15-1(4-(3,5-Dimethylphenyl)-3-fluorobenzoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1094396-32-3)2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile

Reinheit:99%/99%
Menge:1g/5g
Preis ($):346.0/1003.0